1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol
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Overview
Description
1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pentenol backbone. This compound is notable for its unique structural features, which include both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol typically involves the reaction of benzenesulfonyl chloride with an appropriate alkenol under controlled conditions. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride to prepare benzenesulfonyl chloride, which is then reacted with the alkenol to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, where benzene is treated with chlorosulfonic acid to produce benzenesulfonyl chloride, followed by its reaction with the alkenol. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Mild oxidants like iodosobenzene or strong oxidants like potassium persulfate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Sulfonamides or sulfonate esters.
Scientific Research Applications
1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol involves its interaction with molecular targets through its sulfonyl group. This group can form strong bonds with nucleophiles, facilitating various chemical transformations. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar reactivity but different structural features.
Benzenesulfonyl chloride: A precursor in the synthesis of 1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol.
Sulfonamides: Compounds derived from benzenesulfonyl chloride, used in various applications.
Uniqueness: this compound is unique due to its combination of aromatic and aliphatic components, which enhances its versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in both research and industry .
Properties
CAS No. |
129083-21-2 |
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Molecular Formula |
C12H16O3S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-methylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16O3S/c1-10(2)12(13)8-9-16(14,15)11-6-4-3-5-7-11/h3-10,12-13H,1-2H3 |
InChI Key |
PEXSLQWTOBMNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=CS(=O)(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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